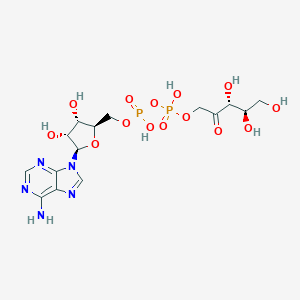![molecular formula C22H23N5O3S B234166 N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide](/img/structure/B234166.png)
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein tyrosine kinase (PTK) enzyme. It has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.
Mechanism of Action
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide selectively inhibits the activity of PTK, which plays a crucial role in cell signaling pathways that regulate cell growth and survival. By inhibiting PTK activity, N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide disrupts the signaling pathways that promote the growth and survival of cancer cells and autoimmune cells. This leads to cell death and a reduction in disease severity.
Biochemical and Physiological Effects
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide has been shown to have a potent inhibitory effect on PTK activity in vitro and in vivo. It has also been shown to induce cell death in cancer cells and autoimmune cells. In preclinical studies, N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide has demonstrated efficacy in reducing tumor growth and improving survival rates in animal models of cancer. In autoimmune disease models, N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide has been shown to reduce disease severity and improve symptoms.
Advantages and Limitations for Lab Experiments
One advantage of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide is its selectivity for PTK, which reduces the likelihood of off-target effects. It also has good pharmacokinetic properties, which allows for effective dosing and distribution in vivo. However, the limitations of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide. One area of focus is the development of combination therapies with other drugs to enhance its efficacy and reduce toxicity. Another area of research is the identification of biomarkers that can predict response to N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide treatment. Additionally, further studies are needed to determine the safety and efficacy of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide in humans and to explore its potential use in other diseases beyond cancer and autoimmune diseases.
Conclusion
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide is a promising small molecule inhibitor that targets PTK and has shown efficacy in preclinical studies for the treatment of cancer and autoimmune diseases. Its selectivity for PTK and good pharmacokinetic properties make it a potential candidate for further development. However, further research is needed to determine its safety and efficacy in humans and to explore its potential use in other diseases.
Synthesis Methods
The synthesis of N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide involves several steps, including the preparation of the starting materials, coupling reactions, and purification. The first step involves the preparation of 3-ethyl-1,2,4-triazole-5-thiol, which is then coupled with 2-methoxy-4-nitrobenzoyl chloride to form 5-(3-ethyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxybenzoic acid. This intermediate is then coupled with 3-isopropoxyaniline to form the final product, N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide.
Scientific Research Applications
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide has been extensively studied in preclinical models for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide works by inhibiting the activity of PTK, which is involved in cell signaling pathways that regulate cell growth and survival.
properties
Product Name |
N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide |
|---|---|
Molecular Formula |
C22H23N5O3S |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C22H23N5O3S/c1-5-19-24-25-22-27(19)26-21(31-22)15-9-10-18(29-4)17(12-15)23-20(28)14-7-6-8-16(11-14)30-13(2)3/h6-13H,5H2,1-4H3,(H,23,28) |
InChI Key |
ITSDESXRHFTLMK-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC(=CC=C4)OC(C)C |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)C4=CC(=CC=C4)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-methyl-5-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-thiophenecarboxamide](/img/structure/B234100.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B234102.png)
![methyl 4-[4-(dimethylamino)-6-methyl-5-[6-methyl-5-[(6-methyl-5-oxo-2H-pyran-2-yl)oxy]oxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B234103.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B234119.png)
![2-(2-chlorophenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234122.png)

![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]acetamide](/img/structure/B234137.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B234140.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234141.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]propanamide](/img/structure/B234145.png)